molecular formula C30H56N8O17 B13768937 Streptomycin pantothenate CAS No. 6227-52-7

Streptomycin pantothenate

Cat. No.: B13768937
CAS No.: 6227-52-7
M. Wt: 800.8 g/mol
InChI Key: YXIORFGPXSLCOT-FGZKHVCBSA-N
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Description

Streptomycin pantothenate is a chemical compound with the molecular formula C30H56N8O17 and is of interest in biochemical and antimicrobial research . Historically, this specific compound was investigated in clinical trials for the treatment of soft tissue infections, providing a foundation for its study in antibacterial mechanisms and efficacy . The "pantothenate" component of the molecule relates to pantothenic acid (vitamin B5), a precursor to coenzyme A (CoA), which is a critical cofactor in numerous metabolic pathways . Early scientific literature indicates that streptomycin can inhibit pantothenate synthesis in bacteria, suggesting a complex, multi-target mechanism of action for the combined molecule that may involve disrupting both protein synthesis and essential metabolic processes . As an aminoglycoside antibiotic, streptomycin itself exerts its primary bactericidal effect by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding event leads to misreading of the genetic code and the inhibition of protein synthesis in susceptible aerobic gram-negative bacteria . Researchers may find value in this compound for studying historical antibiotic formulations, exploring combined mechanisms of antibacterial action, or investigating bacterial resistance pathways. Resistance to streptomycin can arise from enzymatic modification of the drug, mutations in the ribosomal S12 protein, or through alterations in the active transport of the antibiotic into the bacterial cell . This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) should be consulted and adhered to during handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6227-52-7

Molecular Formula

C30H56N8O17

Molecular Weight

800.8 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1

InChI Key

YXIORFGPXSLCOT-FGZKHVCBSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O

Related CAS

106546-98-9

Origin of Product

United States

Advanced Mechanistic Studies of Antimicrobial Action

Molecular Mechanisms of Streptomycin's Interaction with Bacterial Ribosomes

Streptomycin (B1217042) exerts its antimicrobial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. vaia.com Its action is highly specific to the bacterial ribosome, which differs structurally from those in human cells, allowing for selective toxicity. vaia.com The primary target is the 30S small ribosomal subunit, where streptomycin binding initiates a cascade of events that disrupt protein synthesis and ultimately lead to bacterial cell death. wikipedia.orgpatsnap.com

Streptomycin binds to a specific pocket on the 30S ribosomal subunit. researchgate.net This binding site is formed by interactions with the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. patsnap.comnih.gov X-ray crystallography studies have revealed that streptomycin forms hydrogen bonds and salt bridges with the phosphate (B84403) backbone of several 16S rRNA residues. nih.govrcsb.org These interactions lock together different domains of the 16S rRNA. researchgate.net

The binding of streptomycin induces significant conformational changes in the 30S subunit. patsnap.comrcsb.org A key alteration is a lateral shift in helix 44 of the 16S rRNA, which is part of the decoding center (A-site). rcsb.org This shift moves critical bases involved in codon-anticodon recognition. rcsb.org Furthermore, streptomycin binding causes helix 45 to move into a "disengaged" state, which contrasts with other aminoglycosides that stabilize an "engaged" state. oup.com This structural rearrangement effectively locks the ribosome in an open conformation, disrupting the normal dynamics required for accurate decoding. oup.com These local and long-range conformational changes are fundamental to the antibiotic's inhibitory effects. nih.gov

Interacting ComponentSpecific Residues/RegionsKey Interactions
16S rRNA Helix 1 (U14), Helix 18 (C526, G527), Helix 27 (A914), Helix 44 (C1490, G1491)Forms hydrogen bonds and salt bridges with the rRNA phosphate backbone. nih.govrcsb.org
Ribosomal Protein S12 (uS12)Lysine (B10760008) residues 42 and 87 may form hydrogen bonds with the drug. rcsb.orgnih.gov
Overall Effect Decoding A-siteInduces a lateral shift of helix 44 and a disengaged state of helix 45. rcsb.orgoup.com

The primary consequence of streptomycin's interaction with the ribosome is a severe disruption of translational fidelity. frontiersin.org By altering the conformation of the decoding site, streptomycin causes the ribosome to misread the messenger RNA (mRNA) template. vaia.combnl.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or aberrant proteins. patsnap.comnih.gov Studies in Escherichia coli have shown that in the presence of streptomycin, substantial amounts of enzymatically inactive proteins are produced that are also more susceptible to cellular degradation. nih.gov

Effect of StreptomycinMolecular Consequence
Codon Misreading Incorporation of incorrect amino acids, leading to non-functional or toxic proteins. patsnap.combnl.gov
Inhibition of Initiation Interferes with the binding of initiator tRNA (formyl-methionyl-tRNA). wikipedia.orgpatsnap.com
Production of Aberrant Proteins Synthesized polypeptides are often enzymatically inactive and prone to degradation. nih.gov
Inhibition Kinetics An initial phase of producing faulty proteins is followed by a halt in synthesis and cell death. nih.govnih.gov

Streptomycin's Influence on Bacterial Metabolic Pathways

Early investigations pointed towards streptomycin acting as a competitive inhibitor of pantothenate (also known as vitamin B5). annualreviews.org More direct research has confirmed that streptomycin can inhibit the synthesis of pantothenate in bacteria. nih.govasm.org Further studies have demonstrated that streptomycin sulphate is capable of inhibiting pantothenate synthetase, a key enzyme in the pantothenate biosynthesis pathway, in Mycobacterium tuberculosis. tandfonline.com

Pantothenic acid is an essential metabolite for most bacteria, serving as the precursor for the biosynthesis of Coenzyme A. oup.com The metabolic consequence of inhibiting pantothenate synthesis is a disruption of the supply of this vital precursor, which in turn affects numerous cellular processes that depend on Coenzyme A. oup.comfrontiersin.org

The inhibition of pantothenate synthesis directly impacts the biosynthesis of Coenzyme A (CoA), as pantothenate is the essential building block for this cofactor. oup.comnih.gov CoA is a critical molecule in cellular metabolism, participating in the synthesis of fatty acids and playing a central role in the tricarboxylic acid (TCA) cycle through the conversion of pyruvate (B1213749) to acetyl-CoA. frontiersin.org It has been proposed that streptomycin's antagonism of acetyl-coenzyme A carboxylase, a key enzyme in fatty acid synthesis, leads to the production of faulty lipids and defective cell membranes. nih.gov By limiting the availability of pantothenate, streptomycin can disrupt the entire CoA biosynthesis pathway, which is essential for the viability of many bacteria. oup.com This disruption of central metabolic pathways represents a secondary mechanism of action that complements its primary effect on ribosomal function.

Enzyme/PathwayRoleRelation to Streptomycin
Pantothenate Synthetase Catalyzes a key step in the synthesis of pantothenic acid (Vitamin B5).Inhibited by streptomycin, particularly in Mycobacterium tuberculosis. tandfonline.com
Pantothenate Kinase (CoaA) Catalyzes the first step in the conversion of pantothenate to Coenzyme A. nih.govThe pathway is indirectly affected by streptomycin's inhibition of the precursor's (pantothenate) synthesis.
Coenzyme A (CoA) Biosynthesis Produces the essential cofactor CoA, vital for the TCA cycle and fatty acid synthesis. oup.comDisrupted due to the limited availability of its precursor, pantothenate. frontiersin.org
Acetyl-Coenzyme A Carboxylase Key enzyme in fatty acid synthesis that utilizes CoA.Antagonized by streptomycin, leading to faulty membrane synthesis. nih.gov

Synthesis, Derivatization, and Analog Development

Methodologies for the Synthesis of Streptomycin (B1217042) Pantothenate and Related Salts

Streptomycin, a potent aminoglycoside antibiotic, is a basic compound typically prepared and administered as a salt to improve its stability and solubility. microbiologynotes.org Common salt forms include the sulfate (B86663), hydrochloride, and the double salt with calcium chloride. microbiologynotes.org The synthesis of these salts generally involves reacting the streptomycin base with the corresponding acid.

The preparation of streptomycin pantothenate involves the reaction of streptomycin with pantothenic acid. One described method details reacting an aqueous solution of a streptomycin salt, such as the sulfate, with a salt of pantothenic acid, like calcium pantothenate. The mixture is agitated, and upon completion of the reaction, this compound is obtained as a white, crystalline, water-soluble mass. googleapis.com Another approach involves the mechanical trituration of streptomycin sulfate and calcium pantothenate, which surprisingly yields the non-hygroscopic this compound salt. googleapis.com

The general production of streptomycin salts starts with the fermentation of Streptomyces griseus. chemicalbook.comgoogle.com After the fermentation process, which can last from five to ten days, the mycelium is separated from the broth. microbiologynotes.orgchemicalbook.com The streptomycin is then recovered from the broth using several methods. One common industrial method involves acidifying the fermentation broth, filtering it, and then neutralizing it. The resulting solution is passed through a cation exchange resin column, which adsorbs the streptomycin. The antibiotic is then eluted from the resin using an acid, such as hydrochloric acid. chemicalbook.comslideshare.net The eluate is concentrated, and the streptomycin salt is precipitated using a solvent like acetone. microbiologynotes.orgslideshare.net Further purification can be achieved by dissolving the precipitate in methanol. slideshare.net

Design and Synthesis of Pantothenate Analogues as Antimicrobial Agents

The development of pantothenate analogues, particularly pantothenamides, has been a significant area of research aimed at creating new antimicrobial agents. rsc.org These compounds are designed to target the coenzyme A (CoA) biosynthetic pathway, which is essential for bacterial survival. nih.govresearchgate.net The first step in this pathway is the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PanK), making it an attractive target for novel inhibitors. nih.govnih.gov

Pantothenamides, which are N-substituted analogs of pantothenic acid, have shown potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Plasmodium falciparum. rsc.orgnih.gov The design strategy often involves creating molecules that can act as substrates for the CoA biosynthetic pathway, leading to the formation of antimetabolites that disrupt cellular processes. nih.govresearchgate.net However, a major challenge with early pantothenamides was their susceptibility to hydrolysis by pantetheinases present in human serum. rsc.orgmalariaworld.org This has led to the design of more stable analogues where the labile amide bond is modified or replaced. scispace.comsemanticscholar.org

To improve stability and antimicrobial activity, various chemical modifications have been made to both the beta-alanine (B559535) and pantoyl portions of the pantothenate structure.

Modifications to the Beta-Alanine Moiety: The beta-alanine part of the molecule is frequently modified to create N-substituted pantothenamides. This involves replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups. For example, N-pentylpantothenamide (N5-Pan) and N-heptylpantothenamide (N7-Pan) have been synthesized and shown to have specificity for different bacterial species. nih.gov Further modifications include replacing the amide bond itself with more stable isosteres, such as a triazole ring, to prevent degradation by serum pantetheinases. scispace.comsemanticscholar.org

Modifications to the Pantoyl Moiety: The pantoyl moiety has also been a target for chemical modification. Research has explored the synthesis of derivatives with changes at the geminal dimethyl group. researchgate.net One strategy involves creating an allyl derivative, which then allows for the installation of larger functional groups via cross-metathesis, leading to new pantothenamides with improved stability. researchgate.net

The table below summarizes some key modifications and their rationales.

Moiety ModifiedType of ModificationRationale for Modification
Beta-Alanine N-alkylation (e.g., N-pentyl, N-heptyl)To create pantothenamides that act as antimetabolites of the CoA pathway. nih.gov
Beta-Alanine Amide bond replacement (e.g., with a triazole ring)To increase stability against hydrolysis by serum pantetheinases. scispace.comsemanticscholar.org
Pantoyl Modification of the geminal dimethyl groupTo synthesize derivatives with potentially improved stability and activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the design of pantothenate analogues. These studies have revealed several key insights into the features required for potent antimicrobial activity. nih.gov

In the case of triazole-containing analogues designed to be stable against pantetheinases, SAR studies have provided clear guidance for optimal activity. It was found that a 1,4-substitution pattern on the triazole ring and the use of an unbranched, one-carbon linker between the pantoyl group and the triazole are optimal for the inhibition of P. falciparum growth. scispace.comsemanticscholar.org This suggests that the triazole ring may mimic the amide bond in a specific orientation. semanticscholar.org

The following table presents a summary of key SAR findings for different series of pantothenate analogues.

Analogue SeriesKey Structural FeaturesStructure-Activity Relationship FindingsReference
Pantothenamide Molecular Probes Designed to probe the PanK binding siteRevealed stereospecific binding requirements, though inhibitory activity was modest. nih.gov
Analogues Targeting Lipophilic Pocket Contained various alkyl substituentsDemonstrated a much higher rate of enzyme inhibition compared to the first series. nih.gov
Substrate-Like Analogues Designed to enhance antimetabolite effectShowed the most preferential inhibition profile, with high activity against S. aureus PanK. nih.gov
Triazole-Containing Analogues Amide bond replaced with a 1,4-substituted triazoleAn unbranched, one-carbon linker between the pantoyl group and triazole was found to be optimal for antiplasmodial activity. scispace.comsemanticscholar.org

Investigation of Streptomycin Derivatives with Modified Antimicrobial Spectra or Potency

Beyond the formation of salts, the core structure of streptomycin has been chemically modified to create derivatives with altered antimicrobial properties. The goal of these modifications is often to overcome bacterial resistance mechanisms or to enhance potency against specific pathogens. researchgate.netnih.gov

One area of investigation involves creating hydrazone derivatives of streptomycin. Five such derivatives were synthesized and characterized, with some showing activity against Escherichia coli. researchgate.net Another study reported the synthesis of three derivatives through reactions with phenol, β-naphthol, and 2-hydroxynaphthaldehyde, with one derivative showing moderate inhibition of E. coli. researchgate.net

Researchers have also explored modifications to other aminoglycosides, like tobramycin (B1681333), which can provide insights applicable to streptomycin. For example, new tobramycin derivatives modified at the 6"-position with aminoalkylamine or guanidinoalkylamine residues have been synthesized. nih.gov These modifications aim to create improved semisynthetic antibiotics to combat the rise of antimicrobial resistance, particularly in Gram-negative bacteria. nih.gov The development of such derivatives highlights the ongoing effort to expand the utility of established antibiotic scaffolds like streptomycin. nih.goveurekalert.org

Biochemical Roles and Metabolic Research of Pantothenate

Pantothenate Kinase Activity and Regulation in Diverse Organisms

The biosynthesis of CoA from pantothenate is a five-step enzymatic pathway, with the initial and rate-limiting step being the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK). wikipedia.orgresearchgate.net This reaction converts pantothenate into 4'-phosphopantothenate at the expense of one molecule of ATP. wikipedia.org The activity of PanK is a key determinant in regulating the intracellular concentration of CoA. nih.gov

Three distinct types of PanK have been identified: PanK-I (found in bacteria), PanK-II (predominantly in eukaryotes, but also in Staphylococci), and PanK-III (also known as CoaX, found in bacteria). wikipedia.org In humans, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are encoded by three different genes. wikipedia.orgresearchgate.net These isoforms exhibit different tissue expression patterns; for instance, mPanK1α is most highly expressed in the heart and kidney, while mPanK1β mRNA is primarily found in the liver and kidney. nih.gov

The regulation of PanK activity is crucial for maintaining CoA homeostasis. A primary mechanism of regulation is feedback inhibition by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov CoA competitively inhibits PanK by binding to the ATP-binding site. wikipedia.org The inhibitory potency of different CoA species can vary. For example, in Escherichia coli, nonesterified CoA (CoASH) was found to be a more potent inhibitor of PanK than acetyl-CoA. nih.gov In human isoforms, the sensitivity to acetyl-CoA inhibition differs, with PanK2 being the most strongly inhibited. wikipedia.org Interestingly, long-chain acyl-carnitines can reverse the acetyl-CoA inhibition of PanK2, suggesting a mechanism for upregulating CoA synthesis during periods of increased fatty acid oxidation. wikipedia.org

Organism/IsoformRegulatorEffectMechanism
Escherichia coli (PanK-I)CoASHInhibitionCompetitive with ATP
Escherichia coli (PanK-I)Acetyl-CoAInhibitionLess potent than CoASH
Human (PanK1β)Acetyl-CoAWeak InhibitionIC50 ~5 µM
Human (PanK2)Acetyl-CoAStrong InhibitionIC50 ~0.1 µM
Human (PanK2)Long-chain acyl-carnitinesActivation/Reversal of InhibitionCompetitive with acetyl-CoA

Coenzyme A Biosynthesis and its Significance in Cellular Metabolism

The synthesis of CoA from pantothenate is a fundamental metabolic pathway essential for life. nih.gov This multi-step process requires pantothenate, cysteine, and ATP. wikipedia.org The resulting CoA molecule acts as a crucial carrier of acyl groups, forming thioester derivatives like acetyl-CoA, succinyl-CoA, and malonyl-CoA. imrpress.com These derivatives are central to a vast array of metabolic reactions. imrpress.com

The significance of CoA in cellular metabolism is multifaceted:

Energy Production: Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and amino acids, is the primary entry point into the tricarboxylic acid (TCA) cycle, the main pathway for cellular energy production. wikipedia.orgimrpress.com

Fatty Acid Metabolism: CoA is indispensable for both the synthesis of fatty acids in the cytosol and their breakdown (beta-oxidation) within the mitochondria for energy. wikipedia.org It facilitates the transfer of fatty acids from the cytoplasm into the mitochondria. wikipedia.org

Macromolecule Biosynthesis: CoA and its derivatives are involved in the synthesis of essential molecules, including cholesterol. imrpress.com

Gene Regulation and Signaling: The ratio of CoA to acetyl-CoA is a key factor in coordinating cellular metabolism with gene regulation. researchgate.net Acetyl-CoA is a critical substrate for lysine (B10760008) acetylation, a post-translational modification that plays a vital role in cell growth and survival. imrpress.com

The central role of CoA biosynthesis underscores its importance in maintaining physiological health. taylorandfrancis.com Disruptions in this pathway can have severe consequences. For example, mutations in the PANK2 gene, which encodes the mitochondrial isoform PanK2, lead to pantothenate kinase-associated neurodegeneration (PKAN), a rare inherited disorder characterized by iron accumulation in the brain. wikipedia.orgnih.gov

Interplay of Pantothenate with Other Essential Cofactors and Metabolic Cycles (e.g., TCA Cycle, Glutathione (B108866) Metabolism)

As the precursor to CoA, pantothenate is intrinsically linked to numerous metabolic cycles and the function of other essential cofactors.

Tricarboxylic Acid (TCA) Cycle: The most direct and critical link is with the TCA cycle. The end product of glycolysis, pyruvate (B1213749), is converted to acetyl-CoA, which then enters the TCA cycle. wikipedia.org This reaction is catalyzed by the pyruvate dehydrogenase complex. CoA also participates in the TCA cycle as part of succinyl-CoA, another key intermediate. taylorandfrancis.com The TCA cycle is a central hub of cellular metabolism, and its proper functioning is entirely dependent on a sufficient supply of CoA. imrpress.com

Glutathione Metabolism: Pantothenic acid has been shown to protect cells against peroxidative damage by increasing the levels of reduced glutathione (GSH). drugbank.com Glutathione is a major cellular antioxidant, and its metabolism is crucial for mitigating oxidative stress. nih.govmdpi.com The pentose (B10789219) phosphate (B84403) pathway (PPP), which runs parallel to glycolysis, generates NADPH. mdpi.com NADPH is the essential cofactor for glutathione reductase, the enzyme that reduces oxidized glutathione (GSSG) back to its active form, GSH. mdpi.com By supporting CoA-dependent metabolic pathways that fuel the PPP, pantothenate indirectly contributes to maintaining the cellular glutathione pool.

Carnitine Metabolism: There is an interesting interplay between CoA and carnitine, another essential cofactor involved in fatty acid transport. As mentioned, long-chain acyl-carnitines can alleviate the feedback inhibition of PanK2 by acetyl-CoA. wikipedia.org This suggests a regulatory loop where an accumulation of fatty acids (in the form of acyl-carnitines) signals the need for increased CoA synthesis to facilitate their oxidation. wikipedia.org

Research into Pantothenate-Dependent Protein Modifications and their Biological Functions

The role of pantothenate in protein modification is primarily mediated through its conversion to CoA. CoA is the source of the 4'-phosphopantetheine (B1211885) prosthetic group, which is essential for the activity of certain proteins. wikipedia.org

A key example is the acyl carrier protein (ACP) , which is a vital component of fatty acid synthesis. nih.govdrugbank.com ACP requires the attachment of a 4'-phosphopantetheine group to become active. This prosthetic group acts as a "swinging arm," carrying the growing fatty acid chain between the different enzymatic domains of the fatty acid synthase complex. oregonstate.edu

Another example is 10-formyltetrahydrofolate dehydrogenase (FDH) , an enzyme involved in the metabolism of folate, an essential cofactor for nucleic acid and amino acid synthesis. oregonstate.edu Similar to ACP, FDH requires a 4'-phosphopantetheine prosthetic group for its biological activity, which serves to couple the functions of its two catalytic domains. oregonstate.edu

Furthermore, CoA, and specifically its thioester derivative acetyl-CoA, is the donor of the acetyl group for protein acetylation . drugbank.com Acetylation is a widespread post-translational modification (PTM) that can alter a protein's function, localization, stability, and interactions with other molecules. nih.govnih.gov Histone acetylation, for instance, is a critical epigenetic mechanism for regulating gene expression. nih.gov N-terminal acetylation, catalyzed by N-terminal acetyltransferases (NATs), is one of the most common protein modifications in eukaryotes and can influence protein stability and complex formation. mdpi.com Given that acetyl-CoA is a central metabolic intermediate, protein acetylation provides a direct link between the cell's metabolic state and the regulation of its proteome. imrpress.com

Modification/ProcessRole of Pantothenate/CoAModified Protein/MoleculeBiological Function
4'-phosphopantetheinylationSource of 4'-phosphopantetheine groupAcyl Carrier Protein (ACP)Fatty acid synthesis
4'-phosphopantetheinylationSource of 4'-phosphopantetheine group10-formyltetrahydrofolate dehydrogenase (FDH)Folate metabolism
AcetylationDonor of acetyl group (via Acetyl-CoA)HistonesRegulation of gene expression
AcetylationDonor of acetyl group (via Acetyl-CoA)Numerous cellular proteinsAlters protein function, stability, and localization

Non Human Biomedical and Biological Research Applications

Veterinary Pharmacology and Efficacy Studies of Streptomycin (B1217042) and Pantothenate in Combination

The combination of streptomycin and pantothenate is utilized in veterinary medicine to leverage the antimicrobial properties of streptomycin while potentially mitigating certain toxic effects through the metabolic support of pantothenate.

Pharmacokinetics and Pharmacodynamics in Animal Models (e.g., Poultry, Livestock)

Streptomycin is poorly absorbed from the gastrointestinal tract in animals and is therefore typically administered parenterally. europa.eu Following intramuscular injection, it is absorbed rapidly and almost completely. msdvetmanual.com The pharmacokinetic properties of streptomycin vary across different animal species.

In lactating she-buffaloes, a single intramuscular injection resulted in peak plasma concentrations at 1 hour. nih.gov Studies in cattle, sheep, and pigs show that after intramuscular injection, streptomycin is taken up more rapidly and has a shorter half-life in pigs compared to cattle and sheep. europa.eu In adult birds, streptomycin is well-absorbed after intramuscular or subcutaneous injection but is poorly absorbed when given orally. poultrydvm.com The primary route of elimination for aminoglycosides like streptomycin in birds is thought to be similar to that in mammals. researchgate.net

The pharmacodynamic action of streptomycin involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to bacterial cell death. wikipedia.orgstudy.com This mechanism makes it effective against a range of bacteria.

Interactive Table: Pharmacokinetic Parameters of Streptomycin in Various Animal Species

Animal SpeciesAdministration RoutePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Plasma Half-life (t1/2 β)
She-buffaloesIntramuscular (IM)24.39 µg/ml1 hour4.01 hours
ChickensIM / Subcutaneous (SC)Rapidly absorbed--
Cattle, Sheep, PigsIntramuscular (IM)VariableVariableShorter in pigs

This table summarizes pharmacokinetic data for streptomycin. Data for the specific combination with pantothenate is limited.

Efficacy against Specific Bacterial Pathogens in Animal Health and Disease Models

Streptomycin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. wikipedia.org In veterinary medicine, it is frequently used to treat infections in large animals such as horses, cattle, and sheep. wikipedia.org It is considered a first-line antibiotic against gram-negative bacteria in these animals. wikipedia.org

The combination of penicillin and streptomycin is widely used in food-producing animals for the control, prevention, and treatment of mixed infections. nih.govmdpi.com This is due to its combined efficacy against both Gram-positive (targeted by penicillin) and Gram-negative bacteria (targeted by streptomycin). nih.govmdpi.com

Specific pathogens susceptible to streptomycin in veterinary applications include:

Mycobacteria spp. nih.govmdpi.com

Leptospira poultrydvm.com

Francisella tularensis poultrydvm.com

Yersinia pestis poultrydvm.com

Some strains of Staphylococcus poultrydvm.com

This combination is also used for treating septicemic conditions, wounds, and suspected systemic bacterial infections in livestock. nih.gov

Synergistic Effects with Other Antimicrobial Agents in Animal Treatments

The combination of streptomycin with other antibiotics, particularly beta-lactams like penicillin, demonstrates synergistic effects. msdvetmanual.com This synergism allows for a broader spectrum of activity and enhanced efficacy. skyvetpharm.com The injury to the bacterial cell wall caused by penicillin allows for increased uptake of streptomycin, making it more effective. msdvetmanual.com

A notable example of this synergy is the use of penicillin and streptomycin in combination to treat infections caused by Staphylococcus aureus in dairy cattle. nih.govresearchgate.net Research has also shown that streptomycin acts synergistically with both penicillin and tetracycline to inhibit the growth of intracellular Brucella abortus in bovine cells in vitro. nih.gov A combination of streptomycin and penicillin was found to be bactericidal against these intracellular bacteria, whereas penicillin alone was only bacteriostatic. nih.gov Similarly, when combined with tetracycline, streptomycin showed a markedly bactericidal effect. nih.gov

In Vitro and Ex Vivo Studies on Cellular and Microbial Systems

Laboratory studies provide further insight into the mechanisms and effects of streptomycin and pantothenate derivatives on a cellular level.

Effects on Bacterial Growth and Viability in Culture

In vitro, streptomycin demonstrates its antibiotic properties by inhibiting bacterial protein synthesis. skyvetpharm.com Its effectiveness can be observed in culture by measuring the minimum inhibitory concentration (MIC) required to prevent bacterial growth. Pantothenate and its derivatives have also been studied for their effects on bacterial growth, as they are essential for the synthesis of Coenzyme-A, a critical component of cellular metabolism. nih.gov

For some bacteria, such as certain strains of Escherichia coli, a dependency on streptomycin for growth can be induced. nih.gov In these dependent strains, the removal of streptomycin from the culture medium leads to an inhibition of cell division and eventual loss of viability. nih.gov

Modulation of Cellular Processes in Non-Human Cell Lines by Pantothenate Derivatives

Research into synthetic derivatives of pantothenate, such as pantothenamides, has been conducted to explore their potential as antimicrobial agents. nih.gov A key aspect of this research is determining their effects on non-bacterial cells to assess their selectivity.

Studies have shown that some pantothenate derivatives are non-toxic to mammalian cells. nih.gov For instance, certain pantothenones, which are stable in biological fluids, have been found to be non-toxic to mammalian cells in culture. nih.gov In another study, various pantothenate analogues were tested, and toxicity to human cells was not observed. researchgate.net

However, other in vitro studies using non-human cell lines have shown that high concentrations of streptomycin can have effects on cellular processes. For example, in a mouse follicle bio-assay, continuous exposure to streptomycin led to a decrease in oocyte nuclear maturation. nih.govresearchgate.net

Interactive Table: Effects of Pantothenate Derivatives on Mammalian Cell Lines

Pantothenate DerivativeCell Line TypeObserved EffectReference
PantothenonesMammalian cellsNon-toxic nih.gov
Various pantothenate analoguesHuman cellsNo toxicity observed researchgate.net

Development and Characterization of Animal Models for Infectious Diseases

Utility of Streptomycin Pre-treatment in Establishing Enteric Mycobacterial Infections in Research Models

While research into establishing enteric mycobacterial infections often involves pre-treatment with streptomycin to reduce competing gut flora, specific studies detailing the use of streptomycin pantothenate for this purpose are not extensively documented in publicly available research. However, the choice of the salt form of an antibiotic can have significant implications for its toxicological profile in animal models.

Notably, early comparative studies indicated that this compound exhibits lower toxicity in various animal species compared to other salt forms, such as streptomycin sulfate (B86663). Animal tests in mice, cats, rats, and guinea-pigs have demonstrated this reduced toxicity profile. For instance, in mice, the lethal dose for 50% of the test animals (LD50) for this compound was found to be significantly higher than that for streptomycin sulfate, indicating a better safety margin. This suggests that the use of this compound in animal research could potentially minimize adverse effects unrelated to the intended experimental outcomes. The reduced toxicity may be particularly advantageous in studies requiring high doses or prolonged administration of the antibiotic to establish chronic infection models.

Nutritional Research on Pantothenate Supplementation in Animal Diets

Pantothenic acid, also known as vitamin B5, is an essential nutrient for all animals, playing a crucial role in the synthesis of coenzyme A (CoA), which is vital for cellular energy production and the metabolism of proteins, carbohydrates, and fats. nih.govresearchgate.net Research into pantothenate supplementation in animal diets is extensive, particularly in production animals such as poultry and fish, to ensure optimal growth, health, and productivity. The most common form of pantothenic acid used in animal feed is calcium pantothenate. wikipedia.org

Deficiency in pantothenic acid can lead to a range of adverse effects, including retarded growth, poor feathering, dermatitis, and increased mortality in poultry. nih.govmsdvetmanual.com In fish, a lack of pantothenic acid can result in poor growth, gill lesions, and increased susceptibility to disease. nih.gov

Detailed Research Findings in White Pekin Ducks

A study on starter White Pekin ducks (from 1 to 21 days of age) investigated the effects of varying levels of dietary pantothenic acid supplementation on their growth performance, carcass traits, and plasma biochemical parameters. The ducks were fed a basal corn-soybean meal diet supplemented with different concentrations of pantothenic acid.

The results indicated that ducks fed the basal diet without pantothenic acid supplementation exhibited the lowest growth performance. nih.govnih.gov As the dietary pantothenic acid level increased, there was a linear or quadratic improvement in body weight, average daily gain (ADG), and average daily feed intake (ADFI). nih.gov Similarly, breast meat yield was lowest in the non-supplemented group and increased with higher levels of pantothenic acid. nih.govnih.gov

Plasma analysis revealed that ducks on the deficient diet had lower concentrations of pantothenic acid and glucose, alongside elevated levels of uric acid. nih.gov These adverse effects were mitigated by pantothenic acid supplementation. nih.gov Based on these findings, the pantothenic acid requirements for starter male White Pekin ducks were estimated to be between 13.29 and 15.0 mg/kg of diet to achieve optimal growth and physiological status. nih.gov

Table 1: Effect of Dietary Pantothenic Acid Levels on Growth Performance of Male White Pekin Ducks (1-21 days)

Dietary Pantothenic Acid (mg/kg)Body Weight (g)Average Daily Gain ( g/day )Average Daily Feed Intake ( g/day )
8.5863.339.268.9
10.5884.240.270.0
12.5902.141.071.1
14.5915.641.771.8
16.5918.441.872.0
18.5920.141.972.2

Data synthesized from studies on White Pekin ducks. researchgate.netnih.gov

Table 2: Effect of Dietary Pantothenic Acid Levels on Carcass Traits and Plasma Parameters of 21-day-old Male White Pekin Ducks

Dietary Pantothenic Acid (mg/kg)Breast Meat Yield (%)Plasma Pantothenic Acid (µg/mL)Plasma Glucose (mmol/L)Plasma Uric Acid (µmol/L)
8.513.91.2510.2435
10.514.51.5810.8410
12.514.91.8511.2390
14.515.22.1011.5375
16.515.32.2511.6370
18.515.32.3011.6368

Data synthesized from studies on White Pekin ducks. nih.govresearchgate.netnih.gov

Research in Other Animal Species

Nutritional research has also established the importance of pantothenic acid in the diets of other animals. For fingerling channel catfish, a minimum dietary level of 15 mg/kg of calcium d-pantothenate was found to be necessary for maximum growth and to prevent gill lesions. nih.gov In juvenile blunt snout bream, diets supplemented with calcium D-pantothenate led to significantly increased survival rates, final weight, and specific growth rates. plos.org Whole-body crude protein content increased with higher pantothenic acid levels, while crude lipid content decreased. plos.org

For ruminants, the synthesis of pantothenic acid by microorganisms in the rumen is a significant source of this vitamin. wikipedia.org However, the extent to which this synthesis meets the animal's requirements, especially in high-producing dairy cows, is still an area of active research.

Environmental and Agricultural Research Aspects

Environmental Fate and Persistence of Streptomycin (B1217042) in Agricultural Ecosystems

The use of streptomycin in agriculture, primarily for controlling bacterial diseases in fruit orchards, has prompted research into its environmental behavior. nih.gov Understanding the fate and persistence of this antibiotic in soil and water is crucial for assessing its potential ecological impact.

Streptomycin is susceptible to degradation in both soil and aquatic environments, with its persistence being influenced by factors such as temperature and soil composition. nih.gov In soil, the dissipation of streptomycin generally follows first-order kinetics. nih.gov The time it takes for 50% of the compound to dissipate (DT50) in various soil textures (sandy loam, loam, and clay loam) at 20°C ranges from approximately seven to 15 days. nih.gov However, at lower temperatures (4°C), the DT50 can extend to between 49 and 137 days. nih.gov In sterilized (autoclaved) loam soil, the DT50 is significantly longer, around 111 days at 20°C, indicating that microbial activity is a key driver of its degradation. nih.gov Furthermore, soils with a history of streptomycin application show a significantly faster dissipation rate, suggesting an accelerated biodegradation by adapted microbial communities. nih.gov

In aquatic systems, streptomycin's stability is pH-dependent. It is relatively stable in neutral conditions but is more readily decomposed in acidic and alkaline environments through the hydrolysis of its ether bonds. researchgate.net The degradation of streptomycin in aquatic environments is also influenced by photodegradation, hydrolysis, and microbial activity. researchgate.net One identified biodegradation pathway in agricultural soils involves a single-step glycosidic hydrolysis yielding N-glucosamine, or a two-step hydrolysis producing streptose (B1236354) and streptidine (B14820). researchgate.net

It is important to note that while degradation products are formed, studies have not consistently detected extractable transformation products under various incubation conditions. nih.gov

The potential for streptomycin residues to enter the food chain has led to the development of sensitive analytical methods for their detection in various non-human matrices. These methods are essential for monitoring compliance with maximum residue limits (MRLs) set by regulatory bodies.

In the dairy industry, immuno-biosensor inhibition assays and enzyme-linked immunosorbent assays (ELISA) are used for the detection of streptomycin and dihydrostreptomycin (B1670612) residues in milk. nih.govnih.gov These screening methods are capable of detecting residues at concentrations below the established MRLs. nih.gov For instance, the limit of detection for streptomycin in milk using an optical biosensor has been reported to be 30 µg/kg. nih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for confirmatory analysis. nih.gov

Regarding crops, when used according to label directions, residues of streptomycin are generally not detectable. usda.gov The EPA has concluded that residues are non-detectable (below 0.5 parts per million) in or on crops when treated at the recommended rates. usda.gov

The following table summarizes the limits of detection for streptomycin in various non-human matrices as reported in scientific literature.

MatrixLimit of Detection (µg/kg)Analytical Method
Milk30Optical Biosensor
Honey15Optical Biosensor
Pig Kidney50Optical Biosensor
Pig Muscle70Optical Biosensor

Impact of Agricultural Use of Streptomycin on Antimicrobial Resistance Ecology

The application of antibiotics in agriculture raises concerns about the development and spread of antimicrobial resistance (AMR) in the environment. The use of streptomycin can exert selection pressure on microbial communities, potentially leading to an increase in resistant bacteria and the transfer of resistance genes. nih.gov

The introduction of streptomycin into agricultural environments can act as a selective pressure, favoring the survival and proliferation of bacteria that are naturally resistant or have acquired resistance mechanisms. nih.gov This can alter the composition and diversity of the soil microbiome. nih.gov Studies have shown that soils from agricultural systems with a history of antibiotic use, including streptomycin, tend to harbor a higher diversity of antibiotic-resistant bacterial species. nih.gov

However, the impact of restricted streptomycin use on the soil microbiome may not always be significant. One study on apple orchards found that the restricted application of streptomycin for fire blight prevention did not adversely alter the abundance and diversity of major bacterial taxa in the soil. nih.gov This suggests that the extent of the impact may depend on the application practices and the specific environmental context.

A significant concern is the potential for horizontal gene transfer (HGT), where resistance genes move from environmental bacteria to commensal or pathogenic bacteria. nih.gov Conjugation, the direct transfer of genetic material between bacterial cells, is a primary mechanism for the spread of antibiotic resistance genes. youtube.com The presence of streptomycin resistance genes, such as aad(A) and str(A), has been detected in bacteria isolated from agricultural soils. nih.gov

While agricultural formulations of streptomycin themselves have been shown not to carry the strA resistance gene from the producing organism, Streptomyces griseus, the selection pressure from its use can still favor the amplification and transfer of existing resistance genes within the environmental resistome. nih.govnih.gov The transfer of these genes to human and animal pathogens is a potential pathway for the spread of resistance from agricultural environments to clinical settings. nih.gov

Research on Alternatives and Mitigation Strategies for Antimicrobial Use in Agricultural Practices

In response to the challenges posed by antimicrobial resistance, research is actively exploring alternatives to antibiotics and strategies to mitigate their use in agriculture. The overarching goal is to reduce the reliance on medically important antibiotics while maintaining animal and plant health. nih.gov

Several promising alternatives are being investigated and implemented:

Vaccines: The development and use of vaccines to prevent bacterial and viral infections can significantly reduce the need for antibiotic treatments. nih.gov

Bacteriophages: These are viruses that specifically target and kill bacteria, offering a potential alternative to traditional antibiotics. nih.gov

Probiotics and Prebiotics: These can be used to promote a healthy gut microbiome in animals, which can enhance their resistance to pathogens. pew.org

Phytochemicals and Essential Oils: Natural compounds from plants have shown antimicrobial properties and can be used to reduce foodborne pathogens in animals.

Biocontrol Agents: In plant agriculture, microbial-based products, such as those containing beneficial Streptomyces species, are being explored as environmentally friendly alternatives to chemical pesticides and antibiotics for controlling plant diseases. sciencedaily.com For instance, yeast products have shown success in controlling fire blight in apple and pear orchards. magnabon.com

Mitigation strategies focus on responsible antibiotic use and improved agricultural management:

Improved Biosecurity and Husbandry: Implementing strict biosecurity measures and good animal husbandry practices can prevent the introduction and spread of diseases, thereby reducing the need for antibiotics. usda.govamr.gov.au

Integrated Pest Management (IPM): In crop production, IPM strategies that combine various control methods, including resistant cultivars and biological controls, can minimize the reliance on antibiotics like streptomycin. ufl.edu

Regulatory Oversight: Stricter regulations on the use of antibiotics in agriculture, such as banning their use as growth promoters and for prophylactic purposes, are being implemented in many regions to curb the development of AMR. indiatimes.com

The following table lists some of the key alternatives and mitigation strategies being researched and implemented.

CategoryStrategy/AlternativeDescription
AlternativesVaccinesPrevent infections, reducing the need for antibiotic treatment. nih.gov
BacteriophagesViruses that specifically infect and kill bacteria. nih.gov
Probiotics/PrebioticsPromote a healthy gut microbiome to enhance disease resistance. pew.org
PhytochemicalsPlant-derived compounds with antimicrobial properties.
Biocontrol AgentsUse of beneficial microorganisms to control plant pathogens. sciencedaily.com
Mitigation StrategiesBiosecurityPractices to prevent the introduction and spread of disease. usda.gov
Integrated Pest ManagementA comprehensive approach to pest control in crops. ufl.edu
Regulatory OversightGovernmental control over antibiotic use in agriculture. indiatimes.com

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are fundamental for the separation and quantification of streptomycin (B1217042) from various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods due to their sensitivity, specificity, and accuracy. jpmsonline.comscispace.com

Streptomycin is a highly polar compound, which makes its retention on conventional reversed-phase HPLC columns challenging. mtc-usa.com To overcome this, various strategies are employed, such as using ion-pairing reagents, hydrophilic interaction chromatography (HILIC), or specialized columns. waters.comhelixchrom.com

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods are widely used for the routine analysis of streptomycin. Detection is typically performed at low UV wavelengths, around 200-225 nm, as streptomycin lacks a strong chromophore. jpmsonline.commtc-usa.comijsred.com The mobile phase often consists of an aqueous buffer with an organic modifier and an ion-pairing agent, such as sodium octanesulfonate, to improve retention and peak shape on C18 columns. jpmsonline.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level detection in complex matrices like milk, honey, and animal tissues. sciex.comwaters.comnih.gov This technique combines the separation power of LC with the precise detection and structural confirmation capabilities of tandem mass spectrometry. researchgate.net HILIC is often used for chromatographic separation in LC-MS/MS methods, as it is well-suited for highly polar compounds like streptomycin. waters.comresearchgate.net Multiple Reaction Monitoring (MRM) mode is typically used for quantification, providing high specificity by monitoring specific precursor-to-product ion transitions. waters.comsciex.com

Summary of Chromatographic Conditions for Streptomycin Analysis
TechniqueColumnMobile PhaseDetectionApplicationReference
RP-HPLCNucludar C18-DBNa2SO4, Sodium 1-octanesulfonate, Acetonitrile, Phosphate (B84403) buffer (pH 4.5)UV at 210 nmPharmaceuticals jpmsonline.com
HPLCCogent Diamond Hydride™ (HILIC)Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic AcidUV at 205 nmReference Standard mtc-usa.com
LC-MS/MSHILICOrganic and aqueous mobile phaseTandem Quadrupole MS (MRM mode)Honey waters.com
LC-MS/MSPhenomenex, Synergi Hydro RPGradient of Acetonitrile and Water with heptafluorobutyric acidSCIEX Triple Quad™ 3500 (MRM mode)Milk sciex.com
LC-MS/MSHILICNot specifiedTriple Quadrupole MS (Positive ESI mode)Apples researchgate.net

Spectrometric Methods for Structural Elucidation and Purity Assessment

UV-Visible (UV-Vis) Spectroscopy : This technique is used for basic identification and quantification. ijrar.org Streptomycin derivatives can be identified by their maximum absorbance wavelengths (λmax). For instance, certain synthesized azo derivatives of streptomycin show λmax values at 320 nm and 401 nm. jpmsonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis helps in identifying the principal functional groups present in the streptomycin molecule. Characteristic peaks can confirm the presence of N-H, O-H, C=C, and C-O stretching vibrations, which are key features of its structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including 1H-NMR and 13C-NMR, is the most powerful tool for complete structural elucidation. nih.gov It provides detailed information about the arrangement of atoms within the molecule, confirming the connectivity of the three main components: streptose (B1236354), streptidine (B14820), and N-methyl-L-glucosamine. nih.govslideshare.net

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of streptomycin and its fragments. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification, as well as for characterizing impurities and degradation products. una.ac.cr

Purity assessment often involves a combination of chromatographic and spectrometric methods. HPLC can separate streptomycin from impurities and degradation products like streptidine and streptobiosamine, while spectrometric techniques can identify these separated compounds. mtc-usa.comresearchgate.netlcms.cz For example, methods have been developed to analyze heat-treated samples of streptomycin to evaluate changes in impurity content over time. lcms.cz Spectrophotometric methods can also be used to quantify impurities in drug substances by leveraging the Beer-Lambert law. ijrar.orgjapsonline.com

Spectrometric Data for Streptomycin Analysis
TechniqueObservationPurposeReference
UV-Visλmax at ~320-402 nm for certain derivativesIdentification jpmsonline.com
FTIRPresence of N-H, O-H, C=C, C-O stretching vibrationsFunctional Group Identification researchgate.netnih.gov
NMR (1H, 13C)Provides detailed chemical shifts and coupling constantsStructural Elucidation nih.govslideshare.net
Mass SpectrometryDetermines molecular weight and fragmentation patternsStructural Confirmation nih.govuna.ac.cr

Microbiological Assays for Bioactivity and Quantification

Microbiological assays are essential for determining the biological activity or potency of antibiotics like streptomycin. slideshare.net These methods rely on comparing the inhibitory effect of the test antibiotic on a susceptible microorganism with that of a known standard. micromasterlab.com They are valuable because they measure the actual antimicrobial effect, which may not always correlate directly with chemical concentration. Two primary methods are used for streptomycin.

Cylinder-Plate or Agar (B569324) Diffusion Method : This widely used method involves placing solutions of streptomycin into cylinders on an agar plate that has been inoculated with a susceptible test organism, such as Bacillus subtilis or Staphylococcus aureus. slideshare.netmicromasterlab.comexodocientifica.com.br After incubation, the diameter of the zone of growth inhibition around the cylinder is measured. The size of this zone is proportional to the concentration of the antibiotic. micromasterlab.com

Turbidimetric Method : In this method, the test microorganism, such as Klebsiella pneumoniae, is grown in a liquid broth containing varying concentrations of streptomycin. pharmacy180.comijpp.com The antibiotic inhibits microbial growth, and this inhibition is measured as a change in the turbidity of the broth using a spectrophotometer. pharmacy180.comijpp.com The concentration of the unknown sample is determined by comparing its effect on turbidity to a standard curve. slideshare.net

A variation of the agar diffusion method is Thin-Layer Chromatography (TLC)-Bioautography. This technique combines chromatographic separation on a TLC plate with microbiological detection. unair.ac.id After development, the TLC plate is placed in contact with an inoculated agar medium. Clear zones of inhibition appear on the agar corresponding to the location of the separated antimicrobial compounds on the chromatogram, allowing for both identification and semi-quantitative assessment of bioactivity. unair.ac.idturkjps.orgnih.gov

Summary of Microbiological Assays for Streptomycin
Assay MethodPrincipleCommon Test Organism(s)Reference
Cylinder-Plate (Agar Diffusion)Measures the diameter of the zone of growth inhibition on an inoculated agar plate.Bacillus subtilis, Staphylococcus aureus micromasterlab.comexodocientifica.com.br
TurbidimetricMeasures the inhibition of microbial growth in a liquid medium via turbidity.Klebsiella pneumoniae pharmacy180.comijpp.com
TLC-BioautographyCombines TLC separation with microbiological detection on an agar plate.Escherichia coli unair.ac.idturkjps.org

Advanced Techniques for Metabolomic Profiling in Research Samples

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. nih.gov Advanced analytical techniques, particularly high-throughput mass spectrometry, are employed to generate metabolomic profiles. These profiles can provide insights into the mode of action of antibiotics and the cellular response to treatment. nih.gov

In the context of streptomycin research, metabolomic profiling can be used to:

Understand the Mode of Action : By analyzing the changes in the metabolome of bacteria exposed to streptomycin, researchers can identify specific metabolic pathways that are disrupted. This provides a detailed picture of the drug's effect beyond its known target of protein synthesis. nih.gov

Discover New Bioactive Compounds : Metabolomics can assist in screening microbial extracts, such as those from Streptomyces species, to identify new antibiotic compounds. By comparing the metabolic profiles of different strains, researchers can prioritize those that produce unique or chemically diverse metabolites for further investigation. nih.gov

Monitor Fermentation Processes : In the production of streptomycin, metabolomic techniques can be used to monitor the fermentation broth. This allows for the optimization of production conditions by tracking the formation of streptomycin and other related metabolites in real-time.

These advanced methods typically involve direct injection of culture broth extracts into a high-resolution mass spectrometer, enabling the rapid profiling of thousands of ions and providing a dynamic view of the metabolic response over time. nih.gov

Future Research Directions and Translational Perspectives Non Human Focus

Novel Antimicrobial Strategies Based on Pantothenate Metabolism Inhibition

The biosynthesis of pantothenic acid and its subsequent conversion to Coenzyme A (CoA) is an essential metabolic pathway for most bacteria and is a validated target for novel antimicrobial agents. nih.govoup.com Pantothenate is a crucial precursor to CoA, a cofactor central to numerous metabolic processes, including the tricarboxylic acid cycle and fatty acid synthesis. asm.orggoogle.com Research has shown that inhibiting this pathway can effectively stifle bacterial growth. nih.gov

Early studies indicated that streptomycin (B1217042) itself can inhibit the synthesis of pantothenate in bacteria. nih.gov This finding, coupled with the observation that some streptomycin-resistant strains of Escherichia coli exhibit an increased production of the pantothenate-synthesizing enzyme, suggests a complex interplay between the antibiotic and this metabolic pathway. nih.govasm.org

Table 1: Key Enzymes in Coenzyme A Biosynthesis as Potential Antimicrobial Targets

Enzyme Gene (E. coli) Function Potential as a Target
Pantothenate Synthetase panC Catalyzes the condensation of pantoate and β-alanine to form pantothenate. nih.gov A direct target for inhibition, though some analogs have proven ineffective against whole cells. nih.gov
Pantothenate Kinase coaA / panK Catalyzes the rate-limiting first step in the conversion of pantothenate to CoA. nih.govoup.com Considered a primary target for developing novel inhibitors and antimetabolites. nih.gov
Aspartate-α-decarboxylase panD Produces β-alanine, a precursor for pantothenate synthesis. google.com Overexpression can increase pantothenate production, suggesting its inhibition could be effective. google.com

Development of Resistance-Modifying Agents and Adjuvants

The utility of streptomycin is increasingly threatened by the emergence of antimicrobial resistance (AMR). asm.org Bacteria employ various mechanisms to resist streptomycin, including mutations in the ribosomal protein S12 gene (rpsL) or the 16S rRNA gene (rrs), which prevent the drug from binding to its target, the ribosome. nih.govapsnet.orgresearchgate.net Other mechanisms include enzymatic inactivation of the antibiotic and the use of efflux pumps to expel the drug from the cell. asm.orgasm.org

An emerging strategy to combat AMR is the use of antibiotic adjuvants—compounds that have little to no antimicrobial activity on their own but can restore the effectiveness of existing antibiotics when used in combination. asm.orgnih.govnih.gov Future research in this area focuses on discovering and designing agents that specifically counteract streptomycin resistance mechanisms.

Potential adjuvant strategies for streptomycin include:

Efflux Pump Inhibitors (EPIs): These compounds block the pumps that bacteria use to remove streptomycin, thereby increasing its intracellular concentration and allowing it to reach its ribosomal target. asm.orgfrontiersin.org

Ribosome-Modifying Agents: Research could explore molecules that bind to the ribosome in a way that counteracts the structural changes caused by resistance mutations in rpsL or rrs, effectively re-sensitizing the ribosome to streptomycin.

Enzyme Inhibitors: For bacteria that produce enzymes capable of modifying and inactivating streptomycin (e.g., through phosphorylation), specific inhibitors could be developed. asm.org This approach is analogous to the successful clinical use of β-lactamase inhibitors in combination with β-lactam antibiotics. nih.govnih.gov

The development of such adjuvants could revitalize streptomycin for use in agricultural and veterinary settings where resistance has become prevalent. nd.edu

Biotechnological Production and Optimization of Streptomycin and Pantothenate Derivatives

The industrial production of streptomycin is achieved through the fermentation of the soil bacterium Streptomyces griseus. biologyreader.comslideshare.net Optimizing this biotechnological process is key to ensuring a cost-effective and sustainable supply. Future research in this domain will focus on several key areas:

Strain Improvement: Advanced genetic engineering techniques can be used to develop hyper-producing strains of S. griseus. This involves modifying regulatory pathways to enhance the biosynthesis of secondary metabolites like streptomycin.

Fermentation Media and Condition Optimization: The composition of the fermentation medium, including carbon and nitrogen sources, is critical for maximizing yield. ijpsi.orgresearchgate.net Studies have shown that factors such as pH, temperature, aeration, and agitation rates must be precisely controlled throughout the fermentation phases for optimal production. innovareacademics.inramauniversity.ac.in For instance, the process typically involves an initial growth phase followed by a production phase where glucose is rapidly consumed and the pH is maintained between 7.6 and 8.0. slideshare.netslideshare.net

Downstream Processing: Innovations in recovery and purification, such as improved ion-exchange chromatography and precipitation techniques, can increase the efficiency and purity of the final product. slideshare.net

Similarly, the production of pantothenate derivatives is evolving. While chemical synthesis is common, it often involves toxic reagents and costly optical resolution steps to obtain the biologically active D-isomer. revmedchir.roacrossbiotech.com Biocatalytic and microbial fermentation methods offer a more environmentally friendly alternative. revmedchir.ronih.gov Research is focused on using enzymes like pantothenate synthetase, which can accept a range of amine substrates beyond the natural β-alanine, to create novel pantothenate derivatives biocatalytically. rsc.org This opens the door to producing a wide array of streptomycin-pantothenate derivative combinations with potentially unique properties.

Table 2: Key Parameters for Streptomycin Fermentation Optimization

Parameter Optimal Range/Condition Rationale
Producing Organism Streptomyces griseus The natural producer of streptomycin. biologyreader.com
Carbon Source Glucose (e.g., 2.5%) Primary energy source for bacterial growth and antibiotic synthesis. biologyreader.com
Nitrogen Source Soy Meal (e.g., 4%) Provides essential amino acids and nitrogen for mycelial growth and enzyme production. biologyreader.com
Temperature 25-30°C Optimal range for the growth of S. griseus and enzymatic activity for streptomycin production. innovareacademics.in
pH 7.6 - 8.0 Crucial to maintain during the production phase to maximize yield and prevent product degradation. biologyreader.comslideshare.net
Aeration/Agitation High Essential for supplying sufficient oxygen for this aerobic process and ensuring nutrient mixing. ramauniversity.ac.in

| Fermentation Time | 4-10 days | The typical duration to complete the growth and production phases before cell lysis begins. slideshare.net |

Advanced Ecological Risk Assessment Methodologies for Agricultural Antimicrobial Use

The use of streptomycin as a pesticide in agriculture, primarily to control bacterial diseases like fire blight in apple and pear orchards, has raised concerns about its environmental impact. nih.govapsnet.org A key area for future research is the development and application of more sophisticated ecological risk assessment methodologies.

Metagenomic and Metatranscriptomic Analyses: Moving beyond 16S rRNA gene sequencing, these techniques can provide a deeper understanding of the functional impact of streptomycin on soil microbiomes. This includes assessing changes in the abundance and expression of antibiotic resistance genes (ARGs) and genes involved in crucial biogeochemical cycles.

Integrated Fate and Transport Models: Developing more accurate models to predict the persistence and movement of streptomycin in different environmental compartments (soil, water, vegetation) is crucial. biologicaldiversity.org Factors like soil type, rainfall, and sunlight degradation must be considered. health.gov

Non-Target Organism Chronic Exposure Studies: While acute toxicity data for many organisms exist, there is a need for more comprehensive studies on the chronic effects of low-level streptomycin exposure on soil invertebrates, pollinators, and aquatic ecosystems. regulations.govepa.gov

Risk Assessment of Resistance Gene Mobilization: A primary concern is whether the agricultural use of streptomycin contributes to a reservoir of mobile ARGs that could potentially transfer to other bacteria. apsnet.orgasm.org Advanced molecular techniques are needed to track the prevalence and mobility of specific resistance genes like strA and strB within agricultural environments and assess the risk of their horizontal gene transfer. nih.govresearchgate.net

These advanced methodologies will provide a more complete picture of the ecological risks associated with streptomycin use, enabling the development of evidence-based guidelines to ensure its sustainable application in agriculture while safeguarding environmental health. biologicaldiversity.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting pantothenate and CoA biosynthesis metabolites in cellular models?

  • Methodology : Utilize liquid chromatography-mass spectrometry (LC-MS) with calibration standards (e.g., serial dilutions of known metabolite concentrations) to generate quantitative data. Include quality control samples at low, medium, and high concentrations to validate assay precision . For absolute quantification, use isotope-labeled internal standards. Data processing should involve specialized software (e.g., XCMS, Skyline) for peak alignment, noise reduction, and integration of metabolite peaks .

Q. How can researchers design in vitro models to study the wound-healing effects of calcium pantothenate?

  • Methodology : Employ a standardized scratch test using human dermal fibroblasts. Culture cells in 6-well plates, create a uniform "wound" with a pipette tip, and treat with calcium pantothenate (e.g., 20 µg/mL). Monitor closure rates via time-lapse microscopy. Include controls for baseline proliferation and validate findings across multiple donor cell lines to account for biological variability .

Q. What are the key steps to ensure reproducibility in pantothenate-related gene expression studies?

  • Methodology : Use microarray or RNA-seq platforms (e.g., GeneChip® Human Exon 1.0 ST Array) with triplicate technical replicates. Normalize data using housekeeping genes (e.g., GAPDH, ACTB) and apply statistical filters (e.g., fold-change >2, adjusted p-value <0.05). Confirm results via qRT-PCR for selected targets (e.g., IL-6, HMOX-1) .

Advanced Research Questions

Q. How can contradictory data on MMP-3 dependency in calcium pantothenate-mediated wound healing be resolved?

  • Case Study : Evidence shows calcium pantothenate accelerates wound closure in MMP-3-expressing models but also exhibits partial efficacy in MMP-3 knockdown models .
  • Methodology : Conduct siRNA-mediated MMP-3 knockdown followed by transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways (e.g., MMP-1, TIMP-1). Validate using dual inhibition experiments (MMP-3 siRNA + pharmacological MMP-1 inhibitors) to assess redundancy .

Q. What computational approaches are suitable for designing pantothenate synthetase inhibitors targeting bacterial pathogens?

  • Methodology : Perform molecular docking using crystal structures of Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 3IVX) to screen small-molecule libraries. Prioritize compounds with high binding affinity (<50 nM) and validate via enzyme inhibition assays. For pathogens like H. pylori, leverage homology modeling due to the lack of experimental structures .

Q. How can evolutionary insights into CoA biosynthesis pathways inform comparative studies in archaea?

  • Methodology : Reconstruct CoA biosynthesis pathways using comparative genomics tools (e.g., KEGG, MetaCyc). Identify horizontal gene transfer events in archaeal genomes via phylogenetic profiling (e.g., PhyloPhlAn). Validate enzyme activity in vitro using recombinant proteins (e.g., pantothenate kinase from Thermococcus kodakarensis) .

Q. What statistical frameworks are critical for analyzing batch-to-batch variability in pantothenate-containing peptide synthesis?

  • Methodology : Apply ANOVA to assess variability in peptide content, solubility, and impurity levels across batches. For sensitive assays (e.g., cell proliferation), request additional quality controls: TFA removal (<1% via HPLC), peptide content analysis (amino acid hydrolysis), and endotoxin testing .

Methodological Best Practices

  • Experimental Design : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: "In MMP-3 knockdown fibroblasts (P), does calcium pantothenate (I) compared to untreated controls (C) enhance wound closure (O) over 48 hours (T)?" .
  • Data Reporting : Adhere to CONSORT guidelines for preclinical studies. Disclose raw MS data, statistical parameters (e.g., LC-MS column type, p-value thresholds), and negative results to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.